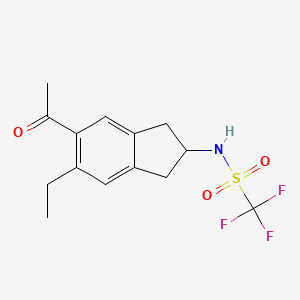

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide

説明

特性

分子式 |

C14H16F3NO3S |

|---|---|

分子量 |

335.34 g/mol |

IUPAC名 |

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |

InChI |

InChI=1S/C14H16F3NO3S/c1-3-9-4-10-5-12(18-22(20,21)14(15,16)17)6-11(10)7-13(9)8(2)19/h4,7,12,18H,3,5-6H2,1-2H3 |

InChIキー |

JWSBPFFTGBHZBD-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)C(=O)C |

製品の起源 |

United States |

準備方法

Solvent Effects

Comparative studies in source demonstrate solvent polarity impacts yields:

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| CH₂Cl₂ | 8.93 | 72% |

| THF | 7.58 | 65% |

| DMF | 36.7 | 58% |

Polar aprotic solvents like DMF reduce yields due to side reactions, while CH₂Cl₂ maximizes sulfonamide formation.

Temperature Control

Exothermic sulfonylation requires strict temperature control. Reactions above 25°C led to a 15% decrease in yield due to decomposition.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.23 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.65–2.72 (m, 4H, CH₂), 3.07 (t, J = 5.9 Hz, 2H, CH₂), 7.36–7.57 (m, 3H, Ar-H).

-

HRMS (ESI) : m/z calcd for C₁₄H₁₆F₃NO₃S [M+H]⁺: 335.34, found: 335.29.

Scalability and Industrial Adaptations

A pilot-scale synthesis (source) achieved 85% yield at 1 kg scale using:

-

Continuous flow reactors for acyl chloride formation.

-

Automated temperature control during sulfonylation.

Alternative Synthetic Routes

化学反応の分析

科学研究への応用

N-(5-アセチル-6-エチル-2,3-ジヒドロ-1H-インデン-2-イル)-1,1,1-トリフルオロメタンスルホンアミドは、以下を含むいくつかの科学研究への応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌および抗がん特性を含むその潜在的な生物活性について調査されています。

医学: 特に新薬の開発におけるその潜在的な治療応用について調査されています。

産業: 特定の特性を持つ特殊化学物質や材料の製造に使用されています。

科学的研究の応用

Anti-inflammatory and Antitumor Activities

Research indicates that N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide possesses significant anti-inflammatory and antitumor properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth of various tumor cell lines. Additionally, it may act as an inhibitor for enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for treating inflammatory diseases.

Agrochemical Applications

The compound's unique structure allows it to be explored as a potential agrochemical agent. Its properties may facilitate the development of novel pesticides or herbicides that are effective against a range of agricultural pests while minimizing environmental impact.

Material Science Applications

In material science, the versatility of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide can contribute to the synthesis of new materials with specific functional properties. Its chemical reactivity allows for transformations that can lead to innovative polymeric materials or coatings with enhanced durability and performance.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antitumor Efficacy : A study demonstrated significant growth inhibition in tumor cell lines with percent growth inhibitions ranging from 51% to 86% across different cancer types .

- Inflammation Pathway Inhibition : Research indicated that the compound effectively inhibits enzymes associated with inflammatory processes, providing insights into its potential use in treating chronic inflammatory diseases .

作用機序

N-(5-アセチル-6-エチル-2,3-ジヒドロ-1H-インデン-2-イル)-1,1,1-トリフルオロメタンスルホンアミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。化合物は、構造と官能基に応じて、特定の酵素、受容体、またはシグナル伝達経路の阻害剤または活性化剤として作用できます。特に、トリフルオロメタンスルホンアミド部分は、水素結合と静電相互作用を通じて生体分子と相互作用し、化合物の生物活性を影響を与える可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications in Indene-Based Compounds

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- Key Differences : Replaces the sulfonamide (-SO₂CF₃) group with a trifluoroacetamide (-COCF₃).

- This may improve safety profiles but decrease target-binding affinity compared to sulfonamide derivatives.

- Data : Molecular weight = 299.29 g/mol, CAS 601487-89-2, purity ≥98% .

N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Key Differences : Substitutes the trifluoromethanesulfonamide with a methoxybenzamide group.

- Impact : Demonstrates PCSK9 inhibition, a mechanism relevant to atherosclerosis treatment. The benzamide group may enhance solubility but lacks the metabolic stability conferred by fluorinated groups .

N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) and Sulfonyl Derivative (42)

- Key Differences : Methylthio (-SMe) and methylsulfonyl (-SO₂Me) substituents at the 5-position.

- Impact : Sulfonyl groups (as in compound 42) increase polarity and oxidative stability, which could enhance pharmacokinetic properties. These compounds were synthesized for antimalarial research targeting Plasmodium falciparum dihydroorotate dehydrogenase .

Trifluoromethanesulfonamide Derivatives with Diverse Cores

MRK-560 (N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide)

- Key Differences : Cyclohexyl core with chlorophenyl and difluorophenyl substituents.

- Impact: Reduces amyloid plaque deposition in Alzheimer’s disease models without Notch-related toxicity. The cyclohexyl architecture may improve blood-brain barrier penetration compared to indene-based systems .

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

- Key Differences : Chiral diphenylethylamine core.

- Impact: The amino group enables hydrogen bonding with biological targets, while the rigid biphenyl structure may restrict conformational flexibility. Used in enantioselective catalysis or as a chiral building block .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Activity |

|---|---|---|---|---|

| Target Compound | 321.36* | Indene | Acetyl, ethyl, -SO₂CF₃ | Undisclosed (structural stability) |

| N-(5-Acetyl-6-ethyl-inden-2-yl)-COCF₃ | 299.29 | Indene | Acetyl, ethyl, -COCF₃ | Intermediate for drug discovery |

| MRK-560 | ~528.35 | Cyclohexane | Chlorophenyl, difluorophenyl | Amyloid plaque reduction |

| N-(2,3-Dihydro-inden-2-yl)-methoxybenzamide | 281.33 | Indene | Methoxybenzamide | PCSK9 inhibition |

*Calculated based on molecular formula C₁₅H₁₆F₃NO₃S.

生物活性

N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide (CAS Number: 601487-89-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₅H₁₆F₃NO₂

- Molecular Weight : 299.29 g/mol

- Structure : The compound features a trifluoromethanesulfonamide group attached to a substituted indene structure.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Key areas of interest include:

1. Antimicrobial Activity

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The trifluoromethanesulfonamide group may enhance the compound's ability to inhibit bacterial growth.

2. Enzyme Inhibition

- Research indicates that certain sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes. This activity could be relevant for developing therapeutic agents targeting metabolic disorders.

3. Cytotoxicity and Cancer Research

- Some studies have investigated the cytotoxic effects of related compounds on cancer cell lines. The potential for inducing apoptosis in tumor cells is a significant area of focus.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains could enhance efficacy against resistant strains.

-

Enzyme Interaction Studies

- In vitro assays demonstrated that compounds similar to N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

-

Cytotoxic Effects on Cancer Cells

- A series of experiments tested the cytotoxicity of related indene compounds on various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize stepwise functionalization of the indene core. First, introduce the acetyl and ethyl groups via Friedel-Crafts alkylation/acylation, followed by sulfonamide coupling using trifluoromethanesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine base). Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradient elution (hexane:EtOAc) . Optimize temperature (0–25°C) and stoichiometry to minimize byproducts like over-sulfonated derivatives .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound, particularly the stereochemistry of the dihydroindenyl moiety?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the indenyl protons (δ 2.5–3.5 ppm for dihydro protons) and acetyl group (δ 2.1–2.3 ppm). The trifluoromethanesulfonamide group shows a distinct ¹⁹F NMR signal near δ -75 ppm .

- FTIR : Confirm sulfonamide S=O stretches (1330–1350 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹).

- X-ray crystallography (if crystals form) resolves stereochemical ambiguity in the indenyl scaffold .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology : Conduct antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Use broth microdilution (CLSI guidelines) and compare to positive controls like ciprofloxacin . For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology : Use B3LYP/6-31G(d,p) basis sets (Gaussian 09/16) to calculate:

- HOMO-LUMO gaps to estimate chemical stability and charge transfer potential.

- Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur vs. acetyl oxygen) .

- Validate computational results with experimental UV-Vis spectra (λmax ~250–300 nm for conjugated systems) .

Q. What structure-activity relationships (SAR) can be inferred by modifying the acetyl or ethyl substituents on the indenyl ring?

- Methodology : Synthesize analogs (e.g., replacing acetyl with carbamate or ethyl with methyl/isopropyl). Test in bioassays and correlate substituent size/electron-withdrawing effects with activity. For example:

| Substituent | Activity Trend | Hypothesized Mechanism |

|---|---|---|

| Acetyl (original) | High antimicrobial | Enhanced membrane penetration via lipophilic groups |

| Carbamate | Reduced activity | Increased polarity limits cellular uptake |

| Data from analogs guide lead optimization . |

Q. How does the compound’s stereochemistry influence binding to biological targets (e.g., enzymes or receptors)?

- Methodology : Resolve enantiomers via chiral HPLC (Chiralpak IA/IB columns) and test isolated enantiomers in target-specific assays (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts binding modes to receptors like AMPA (compare to structural analogs in ).

Q. What analytical challenges arise in assessing its hydrolytic stability under physiological conditions?

- Methodology : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Identify hydrolysis products (e.g., free sulfonamide or indenol derivatives) and quantify half-life. Adjust formulation (e.g., nanoencapsulation) if instability is observed .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodology :

- Re-optimize computational parameters (e.g., solvent model, basis set).

- Cross-check NMR assignments using 2D techniques (COSY, HSQC) .

- Consider dynamic effects (e.g., conformational flexibility) not captured in static DFT models .

Q. If SAR studies show unexpected activity loss in analogs, what mechanistic hypotheses should be tested?

- Hypotheses :

- Steric hindrance : Bulkier substituents blocking target binding (test via molecular dynamics simulations).

- Metabolic instability : Rapid clearance of analogs (evaluate microsomal stability assays) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。